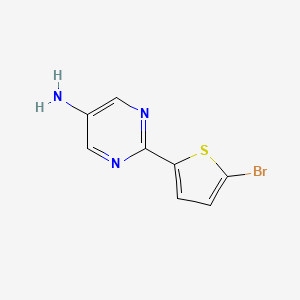

2-(5-Bromothiophen-2-yl)pyrimidin-5-amine

Description

Properties

IUPAC Name |

2-(5-bromothiophen-2-yl)pyrimidin-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrN3S/c9-7-2-1-6(13-7)8-11-3-5(10)4-12-8/h1-4H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTHVYBFNPHBNHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1)Br)C2=NC=C(C=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrN3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 5-Bromo-2-chloropyrimidine Intermediates

A common precursor is 5-bromo-2-chloropyrimidine , which can be prepared by bromination of 2-chloropyrimidine or by direct coupling methods. This intermediate serves as a versatile substrate for nucleophilic substitution at the 2-position.

Direct Amination to Form Pyrimidin-5-amine

The amino group at the 5-position can be introduced by nucleophilic aromatic substitution or by bromination of 2-aminopyrimidine derivatives.

- A patented method describes bromination of 2-aminopyrimidine compounds in halogenated hydrocarbon solvents (e.g., methylene dichloride) with bromine at 0–40 °C, followed by treatment with ammonia to yield 2-amino-5-bromopyrimidine derivatives with yields around 63%.

Introduction of the 5-Bromothiophen-2-yl Group

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille) are widely employed to attach the 5-bromothiophen-2-yl moiety to the pyrimidine core.

A modular synthesis approach uses 1β-(5-bromothiophen-2-yl)-1,2-dideoxyribofuranose intermediates subjected to palladium-catalyzed cross-couplings with organometallic reagents to yield 5-substituted thiophen-2-yl derivatives in moderate to good yields (60% and above).

Cross-coupling with arylstannanes or boronic acids allows the efficient formation of C-C bonds between the pyrimidine and bromothiophene rings.

Direct Bromination of Thiophene Substituents

Alternatively, bromination of thiophene-substituted pyrimidines can be performed to install the bromine atom at the 5-position of the thiophene ring after the coupling step.

Representative Preparation Method from Literature

Detailed Research Findings and Analysis

Reaction Conditions: The substitution reactions on pyrimidine rings are typically conducted in inert solvents like THF or dichloromethane under mild heating (room temperature to 80 °C). Bromination reactions require careful temperature control (0–40 °C) to avoid degradation or multiple brominations.

Catalysts and Reagents: Palladium catalysts facilitate cross-coupling reactions with organostannanes or boronic acids, enabling modular and efficient construction of the target molecule. Sodium hydride and sodium in ethylene glycol are used in some protocols for deprotonation and nucleophilic substitution steps.

Purification: Chromatographic purification and recrystallization from methanol or ethanol are common to achieve high purity products.

Yields: The yields reported range from moderate (60%) to high (95%), depending on the step and reagents used. Bromination steps tend to have slightly lower yields due to competing side reactions.

Summary Table of Preparation Methods

| Method Type | Starting Material | Key Reagents | Conditions | Yield Range | Advantages | Limitations |

|---|---|---|---|---|---|---|

| Nucleophilic substitution on 5-bromo-2-chloropyrimidine | 5-bromo-2-chloropyrimidine | Amines (e.g., diethylamine), THF | 80 °C, 3 h | ~95% | High yield, straightforward | Requires halopyrimidine precursor |

| Bromination of 2-aminopyrimidine | 2-aminopyrimidine | Br2, Na2CO3, CH2Cl2 | 0–40 °C, 16 h | ~63% | Cost-effective, scalable | Moderate yield, requires careful control |

| Palladium-catalyzed cross-coupling | Bromothiophene derivatives + pyrimidine intermediates | Pd catalyst, organometallics | Varies (room temp to reflux) | 60–90% | Modular, versatile | Requires expensive catalysts, side-products possible |

Concluding Remarks

The preparation of 2-(5-Bromothiophen-2-yl)pyrimidin-5-amine involves a combination of halogenation, nucleophilic substitution, and palladium-catalyzed cross-coupling techniques. The choice of method depends on the availability of starting materials, desired scale, and purity requirements.

- The bromination of 2-aminopyrimidine derivatives offers a direct route to the amino-bromopyrimidine core but with moderate yields.

- Cross-coupling methods provide modularity and functional group tolerance, enabling the introduction of the bromothiophene moiety efficiently.

- Purification by chromatography and recrystallization ensures high purity suitable for further applications.

These methods are well-documented in the literature and patents, providing a robust toolkit for researchers synthesizing this compound for pharmaceutical or material science applications.

Chemical Reactions Analysis

Types of Reactions

2-(5-Bromothiophen-2-yl)pyrimidin-5-amine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.

Coupling Reactions: The compound can participate in cross-coupling reactions like Suzuki-Miyaura, Heck, and Sonogashira couplings.

Oxidation and Reduction: The thiophene ring can undergo oxidation to form sulfoxides or sulfones, while reduction can yield thiol derivatives.

Common Reagents and Conditions

Palladium Catalysts: Used in coupling reactions.

Bases: Such as potassium carbonate or sodium hydroxide.

Solvents: Including toluene, ethanol, and dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling with a boronic acid yields a biaryl product, while oxidation of the thiophene ring forms sulfoxides or sulfones .

Scientific Research Applications

2-(5-Bromothiophen-2-yl)pyrimidin-5-amine has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Employed in the development of bioactive compounds and probes.

Medicine: Investigated for potential therapeutic applications, including as kinase inhibitors.

Industry: Utilized in the production of advanced materials and electronic components.

Mechanism of Action

The mechanism of action of 2-(5-Bromothiophen-2-yl)pyrimidin-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromothiophene moiety can enhance binding affinity and selectivity, while the pyrimidine ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

Key structural analogues include pyrimidine derivatives with variations in substituent type, position, and heterocyclic systems.

Table 1: Structural Comparison of Pyrimidine Derivatives

Physicochemical Properties

- Lipophilicity : The bromothiophene group increases logP compared to phenyl or methoxy-substituted analogues, influencing membrane permeability and bioavailability.

- Crystallinity : Bromine’s polarizability and sulfur’s lone pairs (in thiophene) may alter crystal packing, as seen in brominated pyrimidines () .

- Solubility : The amine group at position 5 improves aqueous solubility relative to position 2 analogues (e.g., 4-(5-Bromo-2-methoxyphenyl)pyrimidin-2-amine), which rely on methoxy for solubility .

Table 2: Key Physicochemical Comparisons

| Property | This compound | 4-(5-Bromo-2-methoxyphenyl)pyrimidin-2-amine | 2-(Trifluoromethyl)pyrimidin-5-amine |

|---|---|---|---|

| LogP (est.) | ~2.8 | ~2.5 | ~1.9 |

| Hydrogen Bond Donors | 1 (NH2) | 1 (NH2) | 1 (NH2) |

| Molecular Weight | ~280.12 | 280.12 | 163.1 |

| Key Functional Groups | Br, S, NH2 | Br, OCH3, NH2 | CF3, NH2 |

Biological Activity

2-(5-Bromothiophen-2-yl)pyrimidin-5-amine is an organic compound characterized by a unique structure that integrates a bromothiophene moiety with a pyrimidine ring. Its chemical formula is C₉H₈BrN₃S, and it has garnered attention in various fields, particularly in pharmaceuticals and materials science due to its potential biological activities.

Chemical Structure

The compound features:

- Bromothiophene Ring : Contributes to the electronic properties and biological activity.

- Pyrimidine Core : Known for its role in various biological processes and interactions.

Biological Activity Overview

Research indicates that compounds containing both pyrimidine and thiophene structures often exhibit a range of biological activities, including:

- Antiviral

- Antimicrobial

- Anticancer

- Anti-inflammatory

The presence of bromine and heteroatoms within the structure significantly influences these activities by modulating electronic properties and interaction potentials with biological targets.

While specific mechanisms for this compound are not fully elucidated, similar compounds have been shown to interact with various biochemical pathways. These include:

- Enzyme Inhibition : Binding to active sites of enzymes, potentially altering their catalytic functions.

- Cell Signaling Modulation : Influencing pathways by interacting with key signaling proteins.

Study on Anticancer Activity

A study evaluated the anticancer potential of related pyrimidine derivatives, demonstrating that modifications in the thiophene ring can enhance cytotoxicity against cancer cell lines. The findings suggest that this compound may exhibit similar effects due to its structural characteristics.

Antimicrobial Properties

Research has shown that compounds with thiophene and pyrimidine moieties possess significant antimicrobial activity. For instance, derivatives were tested against various bacterial strains, revealing promising inhibition rates. This suggests potential applications in treating infections.

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 4-(5-Bromothiophen-2-yl)pyrimidin-2-amine | Different position of amine group | Potentially different biological activity |

| 2-(4-Bromothiophen-3-yl)pyrimidin-5-amines | Variations in thiophene substitution | May exhibit altered electronic properties |

| 4-(Thiazolyl)pyrimidines | Contains thiazole instead of thiophene | Different reactivity and potential applications |

This table highlights the uniqueness of this compound, particularly regarding its specific halogenation pattern and potential interactions due to its distinct structure.

Synthesis Methods

The synthesis of this compound typically involves:

- Reacting 5-bromothiophene with pyrimidin-5-amine.

- Utilizing catalysts to facilitate the reaction, which can yield moderate results depending on conditions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.